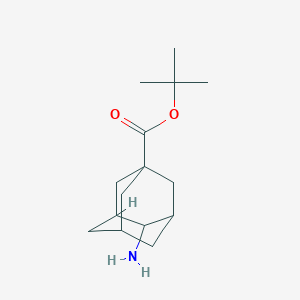

tert-Butyl 4-aminoadamantane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 4-aminoadamantane-1-carboxylate: is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The tert-butyl group and the amino group attached to the adamantane core make this compound particularly interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminoadamantane-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with adamantane, a commercially available hydrocarbon.

Functionalization: The adamantane core is functionalized by introducing a carboxylate group at the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using a suitable acyl chloride.

Amination: The carboxylate group is then converted to an amino group through a series of reactions, including reduction and amination.

tert-Butyl Protection: Finally, the amino group is protected with a tert-butyl group to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl 4-aminoadamantane-1-carboxylate can undergo oxidation reactions, where the amino group is oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, such as amines or alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products:

Oxidation Products: Nitroadamantane derivatives.

Reduction Products: Aminoadamantane derivatives.

Substitution Products: Various substituted adamantane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Analgesic and Anesthetic Applications

One of the primary applications of tert-butyl 4-aminoadamantane-1-carboxylate is as an intermediate in the synthesis of analgesics and anesthetics. It is structurally related to compounds like fentanyl, which is a potent opioid used for pain management. The compound serves as a precursor in the synthesis of various fentanyl analogs, allowing for modifications that can enhance efficacy or reduce side effects .

1.2. Neurological Research

Research has indicated that derivatives of aminoadamantane compounds exhibit neuroprotective properties and may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The presence of the adamantane structure is believed to contribute to the ability of these compounds to interact with neuronal receptors, potentially leading to neuroprotective effects .

Synthesis of Related Compounds

2.1. Synthetic Intermediates

This compound is frequently used as a synthetic intermediate in the preparation of various nitrogen-containing heterocycles. Its reactivity allows for the introduction of different functional groups, facilitating the creation of complex molecules used in pharmaceutical research .

2.2. Methodologies for Synthesis

The compound can be synthesized through several methodologies, including:

- Amination Reactions: Utilizing amines to introduce amino groups onto the adamantane framework.

- Carboxylation Reactions: Employing carboxylic acid derivatives to modify the tert-butyl group into more reactive forms, enhancing its utility in further reactions .

3.1. Pharmacological Investigations

Studies have shown that this compound and its derivatives possess various pharmacological activities, including:

- Antiviral properties: Certain derivatives have shown effectiveness against viral infections, possibly due to their ability to inhibit viral replication mechanisms.

- Anti-inflammatory effects: The compound has been evaluated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

3.2. Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications can lead to enhanced biological activity or reduced toxicity profiles. Systematic variations in substituents on the adamantane core have been explored to optimize therapeutic effects while minimizing adverse reactions .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-aminoadamantane-1-carboxylate involves its interaction with specific molecular targets. The rigid adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity. The tert-butyl group provides steric hindrance, which can influence the compound’s selectivity and potency.

Comparación Con Compuestos Similares

1-Aminoadamantane: Lacks the tert-butyl group, making it less sterically hindered.

4-Aminoadamantane-1-carboxylate: Similar structure but without the tert-butyl protection.

tert-Butyl 1-aminoadamantane-4-carboxylate: Isomeric compound with different functional group positions.

Uniqueness: tert-Butyl 4-aminoadamantane-1-carboxylate is unique due to the combination of the tert-butyl group, amino group, and adamantane core. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The tert-butyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.

Actividad Biológica

tert-Butyl 4-aminoadamantane-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{13}H_{21}N_{1}O_{2}

- Molecular Weight : 225.31 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its components.

The compound features an adamantane core, which is known for its unique three-dimensional structure that contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- GPR119 Agonism : It has been shown to activate GPR119, a receptor implicated in glucose homeostasis and insulin secretion. This is particularly relevant in the context of type 2 diabetes mellitus (T2DM) management .

- Neuroprotective Effects : The adamantane moiety is associated with neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) has been documented, suggesting a role in enhancing cholinergic neurotransmission .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may have antiviral properties, although specific data on this compound itself is limited .

Therapeutic Applications

The compound shows promise in multiple therapeutic areas:

- Type 2 Diabetes Mellitus (T2DM) : By enhancing insulin secretion through GPR119 activation, it could serve as a therapeutic agent for T2DM .

- Neurodegenerative Diseases : Its AChE inhibitory activity positions it as a candidate for treating Alzheimer's disease and other cognitive disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Propiedades

IUPAC Name |

tert-butyl 4-aminoadamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)15-6-9-4-10(7-15)12(16)11(5-9)8-15/h9-12H,4-8,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKHERARRCXCML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C12CC3CC(C1)C(C(C3)C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.